Daridorexant Hydrochloride
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Overview
Description
Daridorexant hydrochloride, marketed under the brand name Quviviq, is a dual orexin receptor antagonist used primarily for the treatment of insomnia. It works by blocking the action of orexin, a neuropeptide that promotes wakefulness, thereby helping individuals fall asleep and maintain sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of daridorexant hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the methods involves the use of high-performance liquid chromatography (HPLC) for the estimation and validation of daridorexant in tablet formulations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions, selection of appropriate wavelengths for detection, and validation of the method for linearity, accuracy, and precision .
Chemical Reactions Analysis
Types of Reactions: Daridorexant hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacokinetics .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetonitrile, methanol, and water. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include benzylic alcohol and phenol, which are products of standard CYP450 reactions .
Scientific Research Applications
Daridorexant hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the treatment of insomnia, where it has shown significant efficacy in improving sleep onset, sleep maintenance, and total sleep time . Additionally, it is used in pharmacokinetic and pharmacodynamic studies to evaluate its safety and efficacy .
Mechanism of Action
Daridorexant hydrochloride exerts its effects by selectively blocking the orexin receptors OX1R and OX2R. Orexins are wake-promoting neuropeptides, and by inhibiting their action, daridorexant reduces overactive wakefulness, thereby promoting sleep . This mechanism of action is distinct from other sleep medications that target GABA receptors .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to daridorexant hydrochloride include suvorexant and lemborexant, which are also orexin receptor antagonists used for the treatment of insomnia .
Uniqueness: this compound is unique in its design to improve potency and maximize the duration of action while minimizing next-morning residual activity. This makes it a preferred choice for patients who require effective treatment for insomnia without the undesirable side effects associated with other sleep medications .
Properties
CAS No. |
1792993-84-0 |
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Molecular Formula |
C23H24Cl2N6O2 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
[(2S)-2-(5-chloro-4-methyl-1H-benzimidazol-2-yl)-2-methylpyrrolidin-1-yl]-[5-methoxy-2-(triazol-2-yl)phenyl]methanone;hydrochloride |
InChI |
InChI=1S/C23H23ClN6O2.ClH/c1-14-17(24)6-7-18-20(14)28-22(27-18)23(2)9-4-12-29(23)21(31)16-13-15(32-3)5-8-19(16)30-25-10-11-26-30;/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,27,28);1H/t23-;/m0./s1 |
InChI Key |
HJVGDXBEMFHGKI-BQAIUKQQSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1N=C(N2)[C@@]3(CCCN3C(=O)C4=C(C=CC(=C4)OC)N5N=CC=N5)C)Cl.Cl |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C3(CCCN3C(=O)C4=C(C=CC(=C4)OC)N5N=CC=N5)C)Cl.Cl |
Origin of Product |
United States |
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